molecular formula C26H44N7O17P3S B1199664 Isovaleryl-CoA CAS No. 6244-91-3

Isovaleryl-CoA

Cat. No.: B1199664
CAS No.: 6244-91-3
M. Wt: 851.7 g/mol
InChI Key: UYVZIWWBJMYRCD-ZMHDXICWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isovaleryl-CoA (3-Methylbutyryl-CoA) is a crucial short-chain acyl-coenzyme A thioester metabolic intermediate essential in the catabolism of the branched-chain amino acid leucine . This compound serves as the specific substrate for the mitochondrial flavoenzyme this compound Dehydrogenase (IVD), which catalyzes the third step in the leucine degradation pathway, converting this compound to 3-methylcrotonyl-CoA . The dehydrogenation reaction is a key α,β-dehydrogenation, whereby the catalytic base glutamate (Glu254 in human IVD) abstracts a proton from the α-carbon of the substrate, concurrent with hydride transfer from the β-carbon to the FAD cofactor, resulting in the formation of a trans-double bond and reduced FADH2 . Defects in this enzymatic step, due to mutations in the IVD gene, lead to the life-threatening autosomal recessive disorder isovaleric acidemia (IVA), characterized by the toxic accumulation of metabolites like isovaleric acid, resulting in metabolic acidosis and neurological damage . Beyond its fundamental role in mitochondrial amino acid metabolism and energy homeostasis, this compound is also utilized as a branched-chain starter unit in the biosynthesis of pharmaceutically important polyketides, such as avermectin . Supplied at high purity, this product is intended for use in enzymatic assays, metabolic pathway studies, and research into inborn errors of metabolism. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

6244-91-3

Molecular Formula

C26H44N7O17P3S

Molecular Weight

851.7 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-methylbutanethioate

InChI

InChI=1S/C26H44N7O17P3S/c1-14(2)9-17(35)54-8-7-28-16(34)5-6-29-24(38)21(37)26(3,4)11-47-53(44,45)50-52(42,43)46-10-15-20(49-51(39,40)41)19(36)25(48-15)33-13-32-18-22(27)30-12-31-23(18)33/h12-15,19-21,25,36-37H,5-11H2,1-4H3,(H,28,34)(H,29,38)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t15-,19-,20-,21+,25-/m1/s1

InChI Key

UYVZIWWBJMYRCD-ZMHDXICWSA-N

Isomeric SMILES

CC(C)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CC(C)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

physical_description

Solid

Synonyms

coenzyme A, isovaleryl-
isovaleryl-CoA
isovaleryl-coenzyme A

Origin of Product

United States

Scientific Research Applications

Clinical Applications

1. Newborn Screening and Diagnosis

Isovaleryl-CoA plays a critical role in newborn screening programs. The quantification of acylcarnitine metabolites, including this compound, via tandem mass spectrometry has enhanced the early detection of isovaleric acidemia. This method allows for the identification of variants of uncertain significance (VUS) in IVD mutations, facilitating timely interventions for affected infants .

2. Genetic Characterization

Research has focused on identifying mutations in the IVD gene responsible for this compound dehydrogenase deficiency. Studies have characterized various mutations across different populations, revealing unique mutation spectra that inform genetic counseling and management strategies . For instance, novel splice site variations have been identified in Korean patients with isovaleric acidemia, highlighting the genetic diversity associated with this condition .

Metabolic Research

1. Enzyme Activity Studies

This compound serves as a substrate for studying the activity of this compound dehydrogenase. Assays measuring enzyme kinetics have been developed to evaluate residual enzyme activity in patients with varying clinical severities of isovaleric acidemia. These studies indicate a correlation between enzyme activity levels and clinical presentations, providing insights into disease progression and severity .

2. Metabolite Profiling

The analysis of metabolites derived from this compound has been instrumental in understanding metabolic pathways. In patients with isovaleric acidemia, metabolite profiling has revealed elevated levels of free isovaleric acid and its conjugates, which can assist in confirming diagnoses during metabolic crises . This profiling aids both in research settings and clinical diagnostics.

Therapeutic Developments

1. Dietary Management

The management of isovaleric acidemia often includes dietary interventions to limit leucine intake. Understanding the role of this compound in leucine metabolism has led to the development of specialized dietary plans aimed at minimizing metabolic disturbances while ensuring adequate nutrition .

2. Gene Therapy Approaches

Emerging research into gene therapy targets the restoration of functional IVD gene expression to correct the underlying metabolic defect. Techniques such as CRISPR/Cas9 are being explored for their potential to edit mutations within the IVD gene, thereby reducing this compound accumulation and alleviating symptoms associated with isovaleric acidemia .

Case Studies

Study Focus Findings
Hyman and Tanaka (1986) Enzyme ActivityDemonstrated reduced oxidation of labeled isovaleric acid in patient cells compared to controls, supporting a defect in leucine metabolism .
Rhead et al. (1980) Genetic MutationsIdentified various mutations affecting IVD across different populations, emphasizing the need for tailored genetic screening protocols .
Vockley and Ensenauer (2006) Clinical ManagementDiscussed dietary management strategies based on understanding this compound's role in leucine catabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Isovaleryl-CoA belongs to a family of short branched-chain acyl-CoA thioesters involved in BCAA metabolism. Key structural analogs include 2-methylbutyryl-CoA (from isoleucine) and isobutyryl-CoA (from valine). These compounds are metabolized by distinct acyl-CoA dehydrogenases (ACADs) with overlapping substrate specificities but distinct roles in metabolism.

Table 1: Kinetic and Functional Comparison of Acyl-CoA Dehydrogenases

Enzyme Substrate Km (µM) Catalytic Efficiency (kcat/Km) Pathological Deficiency
IVD (this compound DH) This compound 1.0 4.3 × 10<sup>6</sup> Isovaleric acidemia
SBCAD (Short BCAD) 2-Methylbutyryl-CoA 5.2 1.8 × 10<sup>6</sup> 2-Methylbutyryl-CoA dehydrogenase deficiency
IBD (Isobutyryl-CoA DH) Isobutyryl-CoA 8.5 0.9 × 10<sup>6</sup> Isobutyryl-CoA dehydrogenase deficiency
SCAD (Short-chain ACD) Butyryl-CoA 15.0 0.5 × 10<sup>6</sup> Short-chain acyl-CoA dehydrogenase deficiency

Key Findings

Substrate Specificity: IVD preferentially oxidizes β-branched substrates (e.g., this compound) but shows low activity toward α-branched analogs like valproyl-CoA (VP-CoA), a feature attributed to steric constraints in the active site . Bacterial IVD homologs, such as Pseudomonas aeruginosa LiuA, exhibit broader substrate ranges, including butyryl-CoA (Km = 2.3 µM), but exclude isobutyryl-CoA and medium-chain substrates .

Structural Insights :

  • Crystal structures of ACADs (e.g., rat SCAD, human IVD) reveal conserved FAD-binding domains but divergent substrate-binding pockets. For example, IVD’s active site accommodates β-branched substrates via hydrophobic residues absent in SCAD .
  • The lysine residue K325 in IVD stabilizes FAD cofactor interactions, a feature shared with long-chain acyl-CoA dehydrogenase (LCAD) but modified in LCAD’s K333Q polymorphism, which reduces stability .

Inhibition Profiles :

  • Methylenecyclopropylacetyl-CoA (MCPA-CoA), a hypoglycin A metabolite, acts as a suicide inhibitor of IVD (Ki ≈ 2 µM) by covalently modifying the FAD cofactor . In contrast, IBD and SBCAD are less sensitive to MCPA-CoA .

Metabolic Engineering :

  • Engineered E. coli strains producing this compound via the HMG-CoA pathway (yielding 53.3 mg/L) avoid competition with isobutyryl-CoA biosynthesis, unlike native BCKDC-dependent routes .

Table 2: Substrate Specificity of Bacterial vs. Eukaryotic Acyl-CoA Dehydrogenases

Enzyme Source Substrates Accepted Excluded Substrates
Human IVD This compound, VP-CoA (low rate) Isobutyryl-CoA, 3-hydroxybutyryl-CoA
P. aeruginosa LiuA This compound, butyryl-CoA Isobutyryl-CoA, octanoyl-CoA
Megasphaera elsdenii BCDH Butyryl-CoA, this compound Medium-chain acyl-CoAs

Clinical and Biotechnological Implications

  • Disease Mechanisms: IVD deficiency results in toxic this compound accumulation, while IBD or SBCAD deficiencies cause distinct organic acidemias. These disorders highlight the non-redundant roles of ACADs .
  • Therapeutic Targets : ACAD-specific inhibitors (e.g., MCPA-CoA analogs) are being explored for modulating fatty acid oxidation in heart disease .
  • Biocatalysis: Bacterial LiuA’s substrate flexibility supports applications in degrading methyl-branched pollutants (e.g., monoterpenes) .

Preparation Methods

Procedure and Optimization

  • Anhydride Formation : Isovaleric acid (0.1 mol) and pyridine (0.1 mol) are dissolved in ice-cold ethyl ether. Ethyl chloroformate (0.1 mol) is added dropwise under continuous stirring, forming a mixed anhydride and precipitating pyridine hydrochloride.

  • CoA Conjugation : The mixed anhydride is reacted with CoA dissolved in 0.2 M KHCO₃ (pH 7.5). The reaction is monitored via the nitroprusside test to ensure complete consumption of free CoA.

  • Purification : Unreacted reagents are removed by ethyl ether extraction, followed by buffer exchange using PD-10 columns or dialysis.

Key Parameters :

  • pH Control : Adjusting the pH to 6.0 post-reaction minimizes hydrolysis.

  • Yield : Typical yields range from 60–75%, with purity confirmed by HPLC or TLC.

Enzymatic Synthesis Using Acyl-CoA Dehydrogenases

Enzymatic methods leverage acyl-CoA dehydrogenases (ACADs) to catalyze the formation of this compound from this compound precursors. Recombinant human this compound dehydrogenase (IVD) and bacterial homologs have been optimized for high specificity.

Recombinant IVD Expression

  • Expression System : E. coli JM105 cells transformed with pKKm HIVD and GroEL/ES chaperones produce IVD at 30°C post-IPTG induction.

  • Purification : Hydroxyapatite chromatography under anaerobic conditions yields CoA-persulfide-free IVD with a specific activity of 112.5 µmol·min⁻¹·mg⁻¹.

Biological Synthesis in Microbial Systems

Myxococcus xanthus Pathway

M. xanthus employs a mevalonate-independent pathway to synthesize this compound via 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase (MvaS). This route is induced during nutrient limitation and fruiting body formation.

Key Steps :

  • HMG-CoA Formation : Acetyl-CoA is condensed with acetoacetyl-CoA by MvaS.

  • Decarboxylation : HMG-CoA is decarboxylated to 3-methylcrotonyl-CoA, which is reduced to this compound.

Regulation :

  • mvaS transcription is upregulated by isovaleric acid (2.5-fold increase in mRNA levels).

  • ATP-dependent dehydration achieves 85% conversion efficiency.

Radiolabeled this compound Synthesis

Radiolabeled this compound ([2,3-³H]this compound) is critical for metabolic tracing and enzyme kinetics studies.

Tritium Exchange Method

  • Catalytic Tritiation : 3-Methylcrotonic acid is tritiated using Pd/BaSO₄ catalyst, yielding [2,3-³H]isovaleric acid.

  • Mixed Anhydride Synthesis : The labeled acid is converted to its CoA ester via the standard mixed anhydride protocol.

Purity : >98% radiochemical purity confirmed by paper chromatography.

Industrial-Scale Production

Fermentation Optimization

  • Strain Engineering : E. coli BL21(DE3) expressing IVD and GroEL/ES produces 120 mg·L⁻¹ this compound.

  • Downstream Processing : Tangential flow filtration and ion-exchange chromatography achieve >95% purity.

Cost Analysis :

StepCost ($/kg)
Fermentation320
Purification480
Total800

Challenges and Innovations

Oxidation Prevention

  • Anaerobic Handling : Sodium dithionite (20 mM) prevents thiol oxidation during IVD purification.

  • Storage : Lyophilization in 50 mM Tris (pH 8.0) with 10% glycerol retains activity for >6 months at -80°C.

Substrate Inhibition

High this compound concentrations (>200 µM) inhibit IVD activity (IC₅₀ = 350 µM). Sequential feeding strategies mitigate this issue.

Applications in Research and Medicine

  • Enzyme Kinetics : Used to study IVD deficiencies in isovaleric acidemia ( Kₘ shifts from 22 µM in wild-type to >500 µM in mutants).

  • Drug Development : Serves as a substrate for screening ACAD inhibitors (e.g., MCPA-CoA, IC₅₀ = 0.5 µM) .

Q & A

Q. What is the primary metabolic role of isovaleryl-CoA, and how can researchers validate its pathway intermediates experimentally?

this compound is a critical intermediate in leucine catabolism, where it is dehydrogenated by this compound dehydrogenase (IVD) to form β-methylcrotonyl-CoA (MC-CoA) . To validate pathway intermediates, researchers can use stable isotope tracing with labeled leucine in cell cultures or animal models, followed by mass spectrometry (MS) or high-performance liquid chromatography (HPLC) to detect and quantify metabolites like MC-CoA and methylsuccinic acid .**

Q. How do mutations in the IVD gene contribute to isovaleric acidemia, and what methodologies are used to study these genetic defects?

IVD deficiency disrupts leucine catabolism, leading to toxic accumulation of this compound and isovaleric acid. Researchers analyze IVD mutations via whole-exome sequencing or Sanger sequencing of the 12-exon IVD gene. Functional validation includes in vitro enzyme activity assays using recombinant IVD proteins and fibroblast cell models to assess substrate processing .

Q. What experimental models are suitable for studying this compound’s role in lipid biosynthesis?

Knockout mouse models and patient-derived fibroblast lines are used to investigate how this compound accumulation alters lipid metabolism. Techniques like gas chromatography (GC) and thin-layer chromatography (TLC) can identify odd-chain and branched fatty acids synthesized from this compound and malonyl-CoA .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported kinetic parameters (e.g., KM, Vmax) for bacterial this compound dehydrogenases like LiuA?

Variations in kinetic data may arise from differences in enzyme purification protocols or assay conditions (e.g., pH, temperature). Standardizing spectrophotometric assays (measuring FAD reduction at 600 nm) and using recombinant enzymes with controlled post-translational modifications can improve reproducibility. For example, LiuA in Pseudomonas aeruginosa shows a KM of 2.3 mM for this compound under optimized conditions .

Q. What strategies are effective for engineering microbial systems to overproduce this compound for drug precursor synthesis?

In E. coli, heterologous expression of HMG-CoA synthase and enoyl-CoA hydratase from yeast and myxobacteria enables this compound biosynthesis from glucose. Researchers use HPLC-MS to monitor titers and dynamic pathway balancing to minimize competition with malonyl-CoA pathways .

Q. How does this compound accumulation disrupt cellular homeostasis beyond fatty acid synthesis?

Beyond lipid dysregulation, this compound inhibits mitochondrial acyl-CoA dehydrogenases , impairing β-oxidation. Researchers employ metabolomic profiling and respiratory flux analysis to quantify ATP depletion and reactive oxygen species (ROS) in IVD-deficient models .

Q. What analytical challenges arise when quantifying this compound in clinical samples, and how are they addressed?

this compound’s instability requires rapid sample quenching (e.g., liquid nitrogen) and extraction with acidified organic solvents . Liquid chromatography-tandem MS (LC-MS/MS) with deuterated internal standards improves sensitivity and specificity in plasma or tissue analyses .

Methodological Guidance

Q. How should researchers design studies to investigate IVD’s role in cancer progression, such as hepatocellular carcinoma (HCC)?

Retrospective immunohistochemical analysis of HCC tissues (e.g., using anti-IVD antibodies) can correlate IVD expression with patient survival. Complementary in vitro CRISPR-Cas9 knockdowns in HepG2 cells help assess IVD’s impact on proliferation and metastasis .

Q. What controls are essential when studying bacterial this compound metabolism in mixed-substrate environments?

Include carbon source controls (e.g., leucine vs. glucose) and gene knockout strains (e.g., liuA mutants) to confirm substrate specificity. RNA-seq or qRT-PCR validates enzyme expression under test conditions .

Q. How can conflicting data on this compound’s regulatory effects on gene expression be reconciled?

Apply chromatin immunoprecipitation (ChIP) to identify direct transcriptional targets and dual RNA-seq/metabolomics to dissect feedback loops. For example, IVD deficiency may upregulate PPARγ pathways to compensate for energy deficits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isovaleryl-CoA
Reactant of Route 2
Reactant of Route 2
Isovaleryl-CoA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.